![molecular formula C21H20N4O2 B2563908 N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-1H-indole-6-carboxamide CAS No. 1795209-20-9](/img/structure/B2563908.png)
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-1H-indole-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-1H-indole-6-carboxamide, also known as BOIP, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BOIP is a small molecule that belongs to the class of indole derivatives, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compounds in Drug Discovery
Compounds featuring heterocyclic structures, such as benzodioxazoles, indoles, and pyrrolidines, play a crucial role in drug discovery and development. For instance, indole and its derivatives are recognized for their pharmacological potential, including antitumor, antimicrobial, and anti-inflammatory activities. The structural diversity and chemical properties of these heterocycles allow for the design of molecules with targeted biological activities, making them foundational in the development of new therapeutic agents (Taber & Tirunahari, 2011).
Supramolecular Chemistry and Nanotechnology
Benzodioxazole and indole derivatives also find applications in supramolecular chemistry, where their ability to engage in specific intermolecular interactions is harnessed for constructing complex molecular assemblies. These assemblies have potential applications in nanotechnology, materials science, and as sensors or catalysts. For example, the self-assembly properties of benzene-1,3,5-tricarboxamides, related to benzodioxazoles, have been explored for applications ranging from polymer processing to biomedical fields, highlighting the importance of such molecular structures in designing functional materials (Cantekin, de Greef, & Palmans, 2012).
Neurological Research and CNS Agents
Pyrrolidine derivatives, including those combined with indole structures, are investigated for their central nervous system (CNS) activities. These compounds are often explored for their potential in treating neurological disorders, enhancing cognitive functions, or as neuroprotective agents. The review on the stereochemistry of phenylpiracetam, a pyrrolidine derivative, underscores the relationship between molecular structure and pharmacological efficacy, indicating the relevance of such research in developing new CNS-active drugs (Veinberg et al., 2015).
Biological Significance and Activity
The broader family of N-oxide molecules, including heterocyclic N-oxide derivatives, showcases a range of functionalities in organic synthesis, catalysis, and medicinal applications. These compounds exhibit significant biological activities, such as anticancer, antibacterial, and anti-inflammatory properties, underscoring the importance of exploring novel heterocyclic compounds for therapeutic applications (Li et al., 2019).
Wirkmechanismus
Target of action
Indole derivatives are known to interact with various biological targets, including enzymes, receptors, and ion channels . Benzoxazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), would depend on various factors such as its chemical structure and the route of administration. For instance, compounds containing a pyrrolidine ring are often associated with good bioavailability and brain penetration .
Eigenschaften
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-1H-indole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c26-20(15-8-7-14-9-10-22-18(14)12-15)23-13-16-4-3-11-25(16)21-24-17-5-1-2-6-19(17)27-21/h1-2,5-10,12,16,22H,3-4,11,13H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVEZRDGYSFFGTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)C4=CC5=C(C=C4)C=CN5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

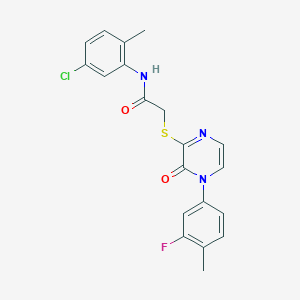
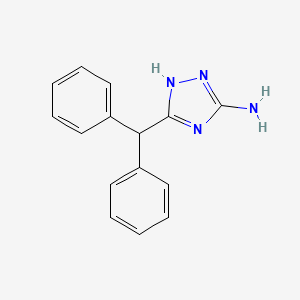
![N-benzyl-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2563829.png)

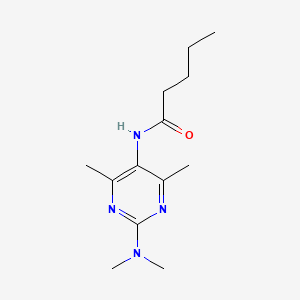
![(5-Methylisoxazol-3-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2563833.png)
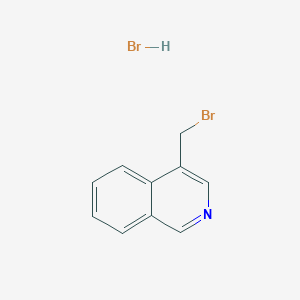
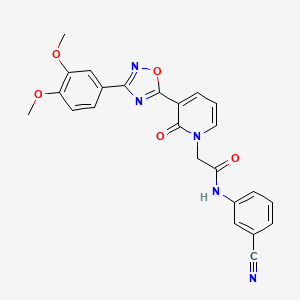
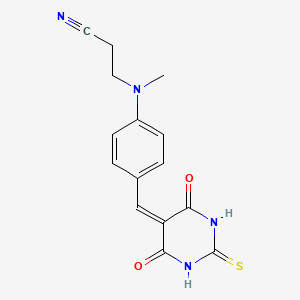
![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-3-fluorobenzamide](/img/structure/B2563840.png)


![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2563846.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2563848.png)